

2,5-Dimethylhexanal: A Technical Guide for Flavor and Fragrance Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dimethylhexanal**

Cat. No.: **B8581115**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

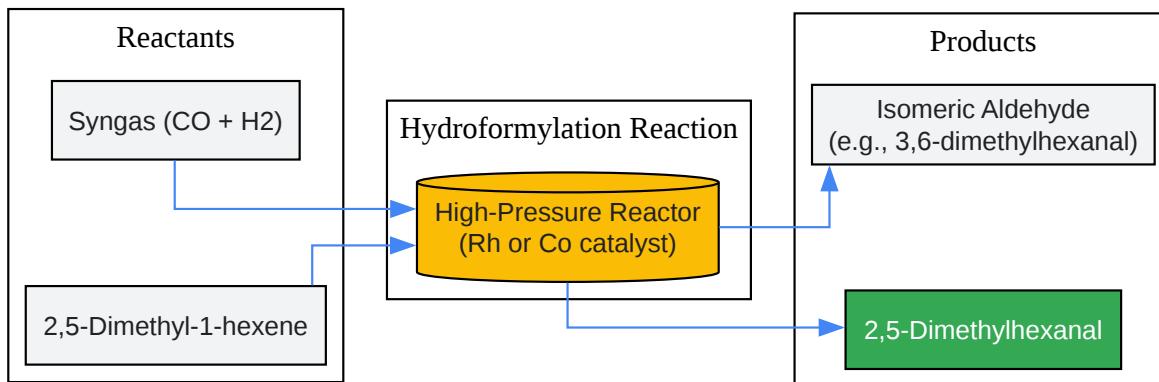
Abstract

2,5-Dimethylhexanal is a branched-chain aliphatic aldehyde that holds potential as a valuable intermediate in the flavor and fragrance industry. Its molecular structure suggests a unique organoleptic profile that could contribute to a range of scent and taste experiences. This technical guide provides a comprehensive overview of the known properties of **2,5-Dimethylhexanal**, including its chemical and physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this document also extrapolates information from related compounds and general chemical principles to provide insights into its synthesis, potential flavor and fragrance applications, and expected spectroscopic characteristics. This guide aims to serve as a foundational resource for researchers and developers interested in exploring the potential of **2,5-Dimethylhexanal**.

Chemical and Physical Properties

Quantitative data for **2,5-Dimethylhexanal** is summarized in Table 1. This information is primarily derived from computational models and publicly available chemical databases.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	128.21 g/mol	--INVALID-LINK--
CAS Number	1860-43-1	--INVALID-LINK--, --INVALID-LINK--
IUPAC Name	2,5-dimethylhexanal	--INVALID-LINK--
Synonyms	2,5-dimethylhexan-1-al	--INVALID-LINK--
XLogP3-AA (LogP)	2.5	--INVALID-LINK--
Hydrogen Bond Donor Count	0	--INVALID-LINK--
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--
Rotatable Bond Count	4	--INVALID-LINK--
Exact Mass	128.120115 g/mol	--INVALID-LINK--
Topological Polar Surface Area	17.1 Å ²	--INVALID-LINK--


Synthesis of 2,5-Dimethylhexanal

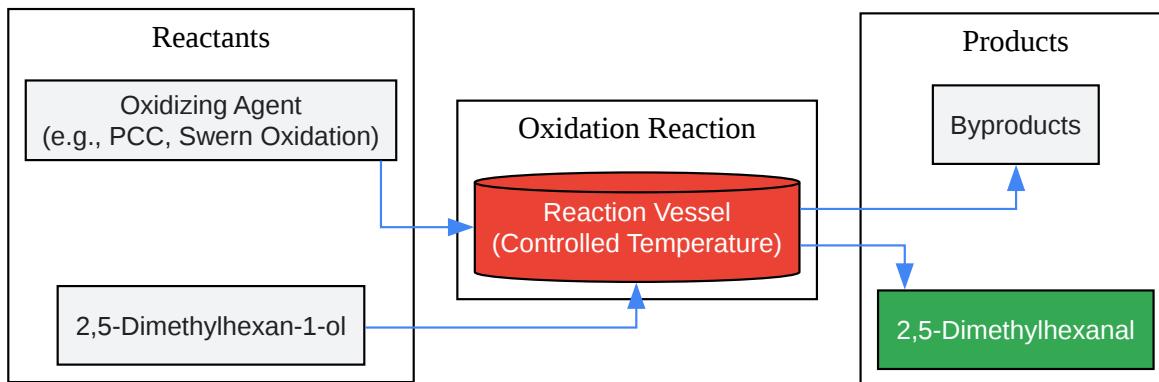
Detailed experimental protocols for the synthesis of **2,5-Dimethylhexanal** are not readily available in the reviewed literature. However, based on established organic chemistry principles, two primary synthetic routes are proposed: hydroformylation of 2,5-dimethyl-1-hexene and oxidation of 2,5-dimethylhexan-1-ol.

Proposed Synthesis via Hydroformylation

Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

A potential synthetic pathway for **2,5-Dimethylhexanal** is the hydroformylation of 2,5-dimethyl-1-hexene. A generalized workflow for this process is illustrated in the diagram below.

[Click to download full resolution via product page](#)


Proposed Hydroformylation Synthesis of **2,5-Dimethylhexanal**

Note: The regioselectivity of the hydroformylation of a branched alkene like 2,5-dimethyl-1-hexene can be influenced by the choice of catalyst (e.g., rhodium or cobalt complexes) and ligands, as well as reaction conditions such as temperature and pressure. This can lead to the formation of isomeric aldehydes.

Proposed Synthesis via Oxidation

Another common method for aldehyde synthesis is the oxidation of a primary alcohol. In this case, 2,5-dimethylhexan-1-ol would be the starting material.

A generalized workflow for this oxidation process is depicted below.

[Click to download full resolution via product page](#)

Proposed Oxidation Synthesis of **2,5-Dimethylhexanal**

Note: The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Milder oxidizing agents such as pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are typically employed for the synthesis of aldehydes from primary alcohols.

Flavor and Fragrance Applications

Specific organoleptic data for **2,5-Dimethylhexanal**, such as its odor and flavor thresholds, are not publicly available. However, by examining structurally similar C8 aldehydes, we can infer its potential characteristics. Branched-chain aldehydes are known to be important flavor compounds in many food products.

Aliphatic aldehydes are known for their powerful and often diffusive aromas. For instance, octanal (Aldehyde C-8), a linear C8 aldehyde, is described as having a fatty, waxy, and citrus-like odor with green nuances. The branching in **2,5-Dimethylhexanal** is likely to modify this profile, potentially introducing more complex and less linear notes. It is plausible that **2,5-Dimethylhexanal** could contribute fresh, green, and possibly fruity or waxy notes to flavor and fragrance compositions.

Potential applications could include:

- Flavor: As a component in fruit flavors (such as citrus, apple, or berry), savory flavors, and dairy products to add complexity and fresh notes.
- Fragrance: In fine fragrances, personal care products, and air care to provide a fresh, aldehydic lift in top note complexes, and to add a unique character to floral and green accords.

Predicted Spectroscopic Data

While experimental spectra for **2,5-Dimethylhexanal** are not available in the searched literature, its key spectroscopic features can be predicted based on its functional group and structure.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, **2,5-Dimethylhexanal** is expected to show a molecular ion peak (M^+) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement.

Table 2: Predicted Major Mass Spectral Fragments

m/z	Predicted Fragment	Fragmentation Pathway
128	$[C_8H_{16}O]^+$	Molecular Ion
113	$[C_7H_{13}O]^+$	Loss of a methyl radical (α -cleavage)
85	$[C_5H_9O]^+$	Loss of a propyl radical
71	$[C_4H_7O]^+$	McLafferty rearrangement
57	$[C_4H_9]^+$	Cleavage at the α -carbon
43	$[C_3H_7]^+$	Isopropyl cation

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dimethylhexanal** is expected to be dominated by the characteristic absorptions of the aldehyde group and the alkyl chain.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2960-2850	C-H	Stretching (alkyl)
~2820 and ~2720	C-H	Stretching (aldehyde)
~1725	C=O	Stretching (aldehyde)
~1465 and ~1370	C-H	Bending (alkyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. The chemical shifts can be estimated based on typical values for aliphatic aldehydes.

Table 4: Predicted ¹H NMR Chemical Shifts

Proton	Multiplicity	Approximate Chemical Shift (ppm)
-CHO	Doublet	9.6 - 9.8
H at C2	Multiplet	2.2 - 2.5
Protons on alkyl chain	Multiplets	0.8 - 1.7
Methyl protons	Doublets/Singlets	0.8 - 1.1

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon	Approximate Chemical Shift (ppm)
C=O	200 - 205
C2	45 - 55
Other alkyl carbons	20 - 40
Methyl carbons	10 - 25

Conclusion

2,5-Dimethylhexanal presents an interesting target for research and development in the flavor and fragrance industry. While specific experimental data is currently scarce in the public domain, its chemical structure suggests a unique and potentially valuable organoleptic profile. The synthetic pathways proposed in this guide, based on well-established chemical reactions, offer a starting point for its laboratory-scale synthesis and subsequent characterization. Further research is needed to fully elucidate its sensory properties, toxicological profile, and stability, which are crucial for its potential commercialization as a flavor and fragrance ingredient. This technical guide serves as a preliminary resource to encourage and inform future investigations into this promising molecule.

- To cite this document: BenchChem. [2,5-Dimethylhexanal: A Technical Guide for Flavor and Fragrance Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8581115#2-5-dimethylhexanal-as-a-flavor-and-fragrance-intermediate\]](https://www.benchchem.com/product/b8581115#2-5-dimethylhexanal-as-a-flavor-and-fragrance-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

